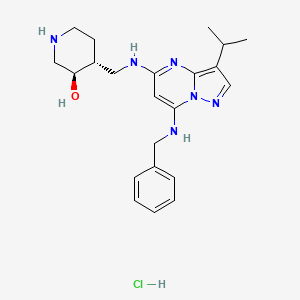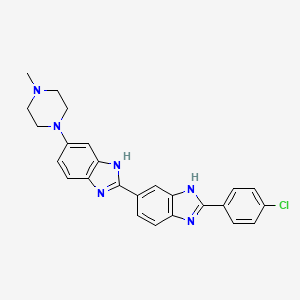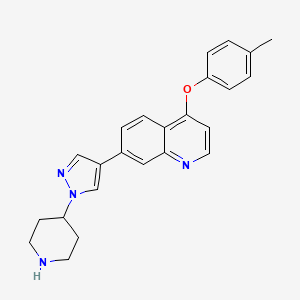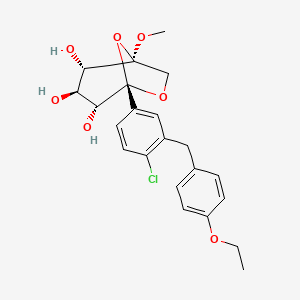
CT7001 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CT7001 hydrochloride, also known as Samuraciclib hydrochloride, is a potent, selective, ATP-competitive, and orally active CDK7 inhibitor . It has an IC50 of 41 nM and displays selectivity over CDK1, CDK2, CDK5, and CDK9 .
Chemical Reactions Analysis
This compound selectively engages with CDK7 in prostate cancer cells, causing inhibition of proliferation and cell cycle arrest . It also inhibits the growth of breast cancer cell lines .Wissenschaftliche Forschungsanwendungen
CT7001 is identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), demonstrating significant anti-proliferative activity in various cancer types, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and hormone-sensitive and triple-negative breast cancers (TNBC). This inhibition is linked to a decrease in cell proliferation and induction of apoptosis, attributed to decreases in the levels of c-Myc, Mcl-1, and phospho-Pol II (Ainscow et al., 2018).
CT7001 has shown significant efficacy in preclinical AML models, leading to the inhibition of the proliferation of AML cell lines and patient-derived AML cells. This effect is consistent with the inhibition of CDK7 in cells, as observed by the concentration-dependent decrease in the phosphorylation of RNA polymerase II and cell cycle signaling intermediates (Clark et al., 2017).
In models of triple-negative breast cancer (TNBC), CT7001 has demonstrated a concentration-dependent inhibition of growth, with significant tumor regression observed in in vivo orthotopic-patient-derived xenograft models of TNBC. This supports the potential of CT7001 as a new treatment for TNBC (Bahl et al., 2018).
CT7001 has also been explored as a potential therapy for castration-resistant prostate cancer (CRPC). It selectively engages with CDK7 in prostate cancer cells, causing inhibition of proliferation, cell cycle arrest, and suppression of transcription mediated by the androgen receptor. Oral administration of CT7001 represses the growth of CRPC xenografts, indicating its promise as a therapeutic agent in this context (Constantin et al., 2022).
Wirkmechanismus
- CDK7 plays a key role in:
- CT7001 inhibits CDK7, leading to:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O.ClH/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29;/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27);1H/t17-,19+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNPLAHCOLEZJE-ZFNKBKEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1805789-54-1 |
Source


|
| Record name | CT-7001 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1805789541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CT-7001 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOH5NJ0DC3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B607967.png)

![N-hydroxy-4-{[(2-hydroxyethyl)(phenylacetyl)amino]methyl}benzamide](/img/structure/B607973.png)


![3-[(1-Propylbenzimidazol-2-yl)carbamoyl]benzoic acid](/img/structure/B607976.png)

![2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile](/img/structure/B607979.png)

![3-Chloro-5-[6-(5-Fluoropyridin-2-Yl)pyrimidin-4-Yl]benzonitrile](/img/structure/B607987.png)